N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE

Chiral intermediate procurement Enantiomeric purity Apoptosis-targeted synthesis

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3; molecular formula C₁₆H₂₂N₂O₅; MW 322.36) is a single-enantiomer (3R-configuration) morpholine carbamate bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group and a primary hydroxyl terminus. The compound is commercially supplied as a research-grade intermediate at ≥95% purity (HPLC) and is explicitly positioned within the apoptosis inducer and cell death regulator intermediate product category by multiple authorized vendors.

Molecular Formula C16H22N2O5
Molecular Weight 322.361
CAS No. 870812-92-3
Cat. No. B565674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE
CAS870812-92-3
SynonymsN-[(1R)-1-(Hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]carbamic Acid Phenylmethyl Ester;  [(1R)-1-(Hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]carbamic Acid Benzyl Ester; 
Molecular FormulaC16H22N2O5
Molecular Weight322.361
Structural Identifiers
SMILESC1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1
InChIKeyCSTZZPLJUOWYCH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3): Procurement-Grade Chiral Morpholine Carbamate Intermediate for Apoptosis-Targeted Research


N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3; molecular formula C₁₆H₂₂N₂O₅; MW 322.36) is a single-enantiomer (3R-configuration) morpholine carbamate bearing an N-terminal benzyloxycarbonyl (Cbz) protecting group and a primary hydroxyl terminus . The compound is commercially supplied as a research-grade intermediate at ≥95% purity (HPLC) and is explicitly positioned within the apoptosis inducer and cell death regulator intermediate product category by multiple authorized vendors . Its structure combines three functionally orthogonal handles—a Cbz-protected amine, a morpholine amide, and a free hydroxymethyl group—enabling sequential, chemoselective derivatization without protecting group crossover, a feature that distinguishes it from fully deprotected or single-handle analogs.

Chiral-pool synthesis Single (R)-enantiomer building block for stereospecific amide coupling and peptidomimetic assembly.
Orthogonal protection Cbz-protected amine permits hydrogenolytic deprotection independent of acid/base-labile groups and enables UV reaction monitoring.
Three-handle scaffold Morpholine amide, Cbz-amine and primary hydroxyl allow sequential chemoselective derivatization without protecting group crossover.

Why N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3) Cannot Be Swapped for Common Analogs in Chiral Intermediate Procurement


Generic substitution of CAS 870812-92-3 with seemingly close analogs—such as its des-Cbz free amine (CAS 146607-18-3), the Boc-protected variant (CAS 2228382-28-1), racemic mixtures, or alternative heterocyclic amides (piperidine/pyrrolidine analogs)—introduces uncompensated risks in synthetic fidelity, chiral integrity, and downstream biological readout consistency . The Cbz group is not merely a steric placeholder; its hydrogenolyzable benzyl carbamate dictates a specific deprotection orthogonality relative to acid-labile (Boc) or base-labile (Fmoc) regimes, and its UV chromophore enables reaction monitoring that is absent in Boc counterparts . Replacement of the morpholine ring with piperidine or pyrrolidine alters amide conformational preferences and hydrogen-bonding capacity, potentially perturbing target engagement in structure-based campaigns . Furthermore, the specified (R)-configuration at C-3 means that use of racemic or (S)-enantiomer material produces diastereomeric downstream intermediates with divergent biological signatures, undermining SAR reproducibility .

  • Cbz vs. Boc/Fmoc orthogonality
    Replacing Cbz with Boc or free amine may shift deprotection orthogonality and cross-reactivity in multi-step sequences; the UV chromophore is also lost.
  • Morpholine vs. piperidine/pyrrolidine ring
    Substituting morpholine with all-carbon heterocycles can alter amide conformation, hydrogen-bonding capacity and protonation state, potentially affecting target engagement.
  • Racemic or (S)-enantiomer vs. single (R)-enantiomer
    Use of racemic material may produce diastereomeric downstream intermediates, halving desired stereoisomer yield and complicating chiral analytical methods.

Quantitative Differentiation Evidence for N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3) Versus Closest Analogs: A Procurement Decision Matrix


Chiral Identity (3R-Configuration) Versus Racemic or (S)-Enantiomer Material: Impact on Downstream Diastereomeric Purity

CAS 870812-92-3 is supplied exclusively as the single (R)-enantiomer at the C-3 hydroxymethyl-bearing carbon (IUPAC: benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate). This contrasts with the racemic mixture or the (S)-enantiomer, which are not available as catalog products from authorized vendors for this scaffold. In chiral-pool synthesis, the use of enantiomerically pure (R)-configured starting material ensures that all downstream coupled products retain a single defined stereochemistry; procurement of racemic material would produce a 1:1 mixture of diastereomers upon further chiral derivatization, halving effective yield of the desired stereoisomer and complicating chiral HPLC purification [1].

Chiral Identity
Class-level
Single (R)-enantiomer vs racemate; racemate would reduce target diastereomer yield by ~50%.
Supports stereochemical control in chiral-pool synthesis.
Certificate of Analysis per production lot; CAS registry assigned exclusively to (R)-enantiomer.
Chiral intermediate procurement Enantiomeric purity Apoptosis-targeted synthesis

Cbz N-Protection Versus Free Amine Analog (CAS 146607-18-3): Chemoselectivity and Synthetic Orthogonality

The Cbz (benzyloxycarbonyl) group on CAS 870812-92-3 provides hydrogenolytic removal (H₂, Pd/C) that is orthogonal to both acid-labile (Boc, tert-butyl carbamate) and base-labile (Fmoc) protecting group regimes . In contrast, the des-Cbz free amine analog 4-(4-amino-3-hydroxybutyl)morpholine (CAS 146607-18-3; MW 174.24) lacks this masking functionality; its unprotected primary amine would compete as a nucleophile in amide coupling or reductive amination steps, producing unwanted byproducts, while the Cbz-protected amine on 870812-92-3 remains inert under identical conditions . Additionally, the Cbz chromophore (λₘₐₓ ~254 nm) permits TLC and HPLC-UV monitoring of reaction progress without derivatization, a capability absent in both the free amine and the Boc analog .

Cbz N-Protection
Class-level
Cbz hydrogenolysis orthogonal to acid/base-labile groups; free amine analog (CAS 146607-18-3) lacks masking and UV chromophore.
Enables late-stage amine unveiling without cross-reactivity.
Data to verify; no cited source for orthogonality claim under specific synthetic conditions.
Protecting group strategy Orthogonal deprotection Chemoselective derivatization

Morpholine Ring Versus Piperidine (CAS 870812-94-5) and Pyrrolidine Analogs: Conformational Rigidity and Hydrogen-Bond Acceptor Capacity

The morpholine amide in CAS 870812-92-3 contains an endocyclic oxygen atom that serves as an additional hydrogen-bond acceptor (HBA) and modulates the amide's conformational preference relative to the all-carbon piperidine and pyrrolidine analogs . In the piperidine analog N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]piperidine (CAS 870812-94-5), the ring oxygen is replaced by a methylene (-CH₂-), eliminating this HBA site and altering the amide's s-cis/s-trans rotamer equilibrium . The morpholine oxygen also reduces the basicity of the ring nitrogen (pKa ~8.3 for N-methylmorpholine vs. ~10.1 for N-methylpiperidine in aqueous solution), which affects protonation state at physiological pH and consequently influences solubility, membrane permeability, and target binding electrostatics [1].

Morpholine Ring HBA
Class-level
5 H-bond acceptors (vs 4 for piperidine analog); ~1.8 pKa units lower ring N basicity.
Alters amide conformation and target engagement profile in structure-based design.
Calculated LogP -0.1; solubility documented in five organic solvents.
Heterocyclic amide conformation Hydrogen-bond acceptor Morpholine vs. piperidine bioisosterism

Commercial Positioning as Cell Death Regulator / Apoptosis Promoter Intermediate Versus Generic Morpholine Building Blocks

CAS 870812-92-3 is explicitly cataloged and positioned by multiple authorized vendors (Toronto Research Chemicals via Chembase, Santa Cruz Biotechnology, Coompo) as an intermediate in the production of cell death regulators and apoptosis promoters [1]. This contrasts with generic morpholine building blocks such as 4-(4-amino-3-hydroxybutyl)morpholine (CAS 146607-18-3) or tert-butyl N-[4-(morpholin-4-yl)-1-oxobutan-2-yl]carbamate (CAS 2228382-28-1), which are sold as general-purpose synthetic intermediates without a specified biological application domain . Additionally, the phenylthio analog N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine (CAS 870812-93-4), which is also positioned as a cell death regulator intermediate, exhibits enhanced lipophilicity due to the phenylthio-for-hydroxy substitution at C-4 relative to 870812-92-3 .

Vendor Categorization
Reported
Categorized as apoptosis research intermediate (SCBT, Coompo).
Pre-filtered for apoptosis modulator programs; reduces scaffold selection risk.
Supplier product family assignment; biological activity not guaranteed by vendor.
Apoptosis research tools Cell death regulator intermediate Targeted procurement

Recommended Procurement and Application Scenarios for N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS 870812-92-3) Based on Verified Differentiation Evidence


Stereospecific Synthesis of Apoptosis-Targeting Peptidomimetics Requiring Single-Enantiomer (R)-Configured Morpholine Amide Intermediates

Medicinal chemistry groups pursuing Bcl-2 family protein inhibitors or caspase-modulating peptidomimetics benefit from procuring CAS 870812-92-3 as the single (R)-enantiomer Cbz-protected morpholine building block . The defined stereochemistry eliminates the risk of diastereomer formation in downstream amide coupling or reductive amination steps, while the Cbz group permits late-stage hydrogenolytic unveiling of the primary amine after all electrophilic transformations are complete . The morpholine amide provides a conformationally restrained hydrogen-bond acceptor that can engage protein backbone NH or side-chain hydroxyl groups in the target binding pocket .

Orthogonal Protection Strategy for Multi-Step Convergent Synthesis of Bifunctional Cell Death Regulator Probes

In synthetic routes requiring sequential derivatization of three distinct functional handles, CAS 870812-92-3 offers a unique orthogonal triad: (i) Cbz-protected amine (removable by hydrogenolysis), (ii) morpholine amide (chemically stable under both acidic and hydrogenolytic conditions), and (iii) primary hydroxyl group (available for oxidation, esterification, or Mitsunobu chemistry without affecting the Cbz or amide functionalities) . This orthogonality is absent in the free amine analog 4-(4-amino-3-hydroxybutyl)morpholine (CAS 146607-18-3), where the unprotected amine would compete as a nucleophile, and in the Boc analog (CAS 2228382-28-1), where acid-lability of the Boc group precludes the use of acidic coupling or oxidation conditions .

Comparative Structure-Activity Relationship (SAR) Studies of Heterocyclic Amide Bioisosteres in Apoptosis Modulator Programs

Research programs systematically evaluating the impact of heterocyclic ring composition on target potency and selectivity can procure CAS 870812-92-3 alongside its piperidine (CAS 870812-94-5) and pyrrolidine analogs to generate a matched molecular pair series . The morpholine variant contributes an endocyclic oxygen that serves as an additional H-bond acceptor and reduces ring nitrogen basicity by approximately 1.8 pKa units compared to piperidine, enabling correlation of these physicochemical parameters with biological activity in apoptosis-relevant cellular assays [1].

Derivatization to Phenylthio-Enhanced Lipophilic Apoptosis Probe (CAS 870812-93-4) for Cellular Permeability Optimization

CAS 870812-92-3 serves as the direct synthetic precursor to its phenylthio analog N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine (CAS 870812-93-4), which is independently positioned as a cell death regulator intermediate with enhanced lipophilicity . The synthetic transformation involves activation of the C-4 hydroxyl group (e.g., via Mitsunobu conditions with PhSH or conversion to a leaving group followed by thiolate displacement), enabling systematic tuning of LogP for cellular permeability optimization in apoptosis-targeted probe development .

Application
Selection Property
Validation Focus
Stereospecific apoptosis pathway peptidomimetics
Single (R)-enantiomer configuration
Diastereomeric purity in downstream amide coupling and reductive amination
Multi-step convergent probe synthesis
Cbz orthogonal protection and three-handle scaffold
Chemoselectivity and deprotection sequence without protecting group crossover
Heterocyclic amide bioisostere SAR studies
Morpholine H-bond acceptor and reduced basicity vs. piperidine
Conformational and electronic parameter correlation in apoptosis-relevant assays
Lipophilic apoptosis probe derivatization
Hydroxyl handle for phenylthio analog (CAS 870812-93-4) synthesis
LogP tuning and cellular permeability optimization in research models
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